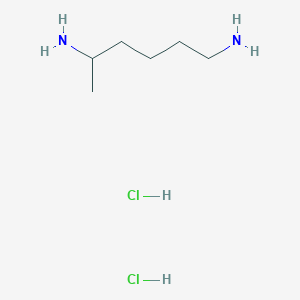
Hexane-1,5-diamine dihydrochloride
Übersicht
Beschreibung
Hexane-1,5-diamine dihydrochloride is a chemical compound with the CAS Number: 71976-70-0 . It has a molecular weight of 189.13 . It is a powder at room temperature .
Synthesis Analysis
Hexamethylenediamine (formally hexane-1,6-diamine) is a colorless, low-melting solid with an important industrial use. It and adipic acid are the starting materials for manufacturing nylon 6,6, a polyamide used widely in textiles and plastics . The earliest synthesis of hexamethylenediamine is attributed to Theodor Curtius and Hans Clemm, Heidelberg University (Germany) chemists, who in 1900 made it by hydrogenating adiponitrile .Molecular Structure Analysis
The molecular structure of Hexane-1,5-diamine dihydrochloride is represented by the Inchi Code: 1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H .Physical And Chemical Properties Analysis
Hexane-1,5-diamine dihydrochloride is a powder at room temperature . It has a melting point of 167-172 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Agrochemical Formulations
This compound finds applications in the agricultural sector as well. It can be a component in the synthesis of agrochemicals, such as pesticides or fertilizers, enhancing their effectiveness and stability.
Each of these applications leverages the unique chemical structure of Hexane-1,5-diamine dihydrochloride to fulfill specific roles in scientific research and industrial processes. The compound’s versatility underscores its importance in advancing various fields of study and application .
Safety and Hazards
Hexane-1,5-diamine dihydrochloride is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .
Biochemical Pathways
It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Hexane-1,5-diamine dihydrochloride is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. Hexane-1,5-diamine dihydrochloride is a stable compound under normal storage conditions .
Eigenschaften
IUPAC Name |
hexane-1,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFREBBBNUFSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-1,5-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1448652.png)